molecular formula C26H21F2NO3 B11644385 1-[(3-Fluorophenyl)carbonyl]-2,2,4-trimethyl-1,2-dihydroquinolin-6-yl 3-fluorobenzoate

1-[(3-Fluorophenyl)carbonyl]-2,2,4-trimethyl-1,2-dihydroquinolin-6-yl 3-fluorobenzoate

Cat. No.: B11644385
M. Wt: 433.4 g/mol
InChI Key: FSXJEHLHBLDONX-UHFFFAOYSA-N
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Description

1-[(3-Fluorophenyl)carbonyl]-2,2,4-trimethyl-1,2-dihydroquinolin-6-yl 3-fluorobenzoate is a fluorinated quinoline derivative characterized by a 1,2-dihydroquinoline backbone substituted with two methyl groups at position 2, a methyl group at position 4, a 3-fluorophenyl carbonyl group at position 1, and a 3-fluorobenzoate ester at position 5. This compound’s structural complexity confers unique physicochemical and biological properties, making it a candidate for therapeutic and material science applications. Its synthesis typically involves multi-step reactions, including esterification and fluorination, to achieve precise substitution patterns .

Properties

Molecular Formula

C26H21F2NO3

Molecular Weight

433.4 g/mol

IUPAC Name

[1-(3-fluorobenzoyl)-2,2,4-trimethylquinolin-6-yl] 3-fluorobenzoate

InChI

InChI=1S/C26H21F2NO3/c1-16-15-26(2,3)29(24(30)17-6-4-8-19(27)12-17)23-11-10-21(14-22(16)23)32-25(31)18-7-5-9-20(28)13-18/h4-15H,1-3H3

InChI Key

FSXJEHLHBLDONX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(N(C2=C1C=C(C=C2)OC(=O)C3=CC(=CC=C3)F)C(=O)C4=CC(=CC=C4)F)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-Fluorophenyl)carbonyl]-2,2,4-trimethyl-1,2-dihydroquinolin-6-yl 3-fluorobenzoate typically involves multi-step organic reactions. One common approach is to start with the preparation of the quinoline core, followed by the introduction of the fluorophenyl and fluorobenzoate groups through various coupling reactions. Specific reaction conditions, such as the use of palladium-catalyzed cross-coupling reactions, are often employed to achieve the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

1-[(3-Fluorophenyl)carbonyl]-2,2,4-trimethyl-1,2-dihydroquinolin-6-yl 3-fluorobenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to ensure selective and efficient transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce new substituents on the aromatic rings.

Scientific Research Applications

1-[(3-Fluorophenyl)carbonyl]-2,2,4-trimethyl-1,2-dihydroquinolin-6-yl 3-fluorobenzoate has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Its fluorinated aromatic rings make it a candidate for studying interactions with biological molecules, potentially leading to the development of new pharmaceuticals.

    Medicine: Research into its pharmacological properties could reveal potential therapeutic applications, such as anti-inflammatory or anticancer activities.

    Industry: The compound’s unique structure may be useful in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-[(3-Fluorophenyl)carbonyl]-2,2,4-trimethyl-1,2-dihydroquinolin-6-yl 3-fluorobenzoate involves its interaction with molecular targets through various pathways. The fluorinated aromatic rings can engage in π-π stacking interactions, while the quinoline core may interact with specific enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Key Observations :

  • Fluorine placement significantly impacts electronic properties (e.g., electron-withdrawing effects) and binding interactions. The dual fluorination in the target compound may enhance metabolic stability compared to non-fluorinated analogs .
  • Substituent position (e.g., 3- vs. 4-fluorobenzoate) influences steric hindrance and molecular recognition. For instance, 2-chlorobenzoate derivatives exhibit distinct reactivity due to proximity to the ester oxygen .

Antiviral and Protease Inhibition

  • Target Compound: No direct activity data reported, but structurally related compounds with the 2,2,4-trimethyl-1,2-dihydroquinolin-6-yl core (e.g., compound 1 in ) show dose-dependent inhibition of HIV-1 protease (IC₅₀: ~2.5 µM) via allosteric modulation .
  • Analog with 4-Methoxybenzoate : Exhibits moderate anti-HIV activity but lower potency than fluorinated derivatives, likely due to reduced electron-withdrawing effects .

Anticancer Activity

  • Quinoline Derivatives: Related compounds, such as those with fused isoindole moieties (), demonstrate antiproliferative effects with GI₅₀ values of 22–31 nM against cancer cell lines. Fluorination may enhance cell permeability and target binding .
  • Chlorobenzoate Analogs : Show moderate anticancer activity but higher cytotoxicity, suggesting fluorine’s role in improving therapeutic indices .

Neuropharmacological Potential

  • GABA Receptor Affinity : Pyridazine-triazole analogs (e.g., in ) bind GABA receptors with high affinity (Kᵢ < 10 nM). Fluorine in the target compound may mimic chlorine’s halogen bonding in similar systems .

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